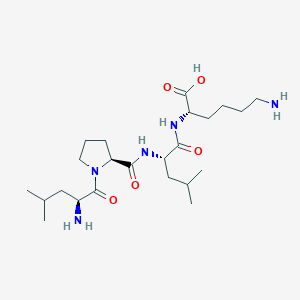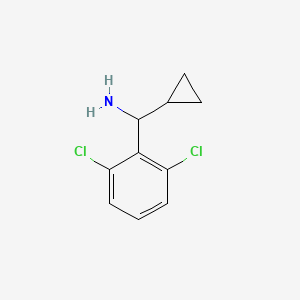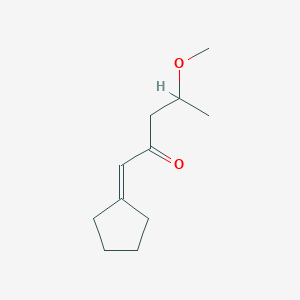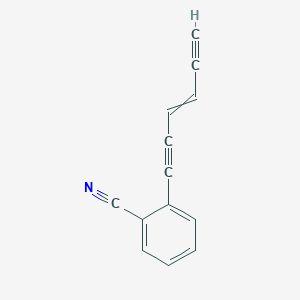
4-Ethoxy-1-methyl-2,3,4,5-tetrahydropyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-1-methyl-2,3,4,5-tetrahydropyridin-1-ium is a chemical compound with the molecular formula C8H16NO It is a derivative of tetrahydropyridine, a heterocyclic compound containing a nitrogen atom in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-methyl-2,3,4,5-tetrahydropyridin-1-ium typically involves the alkylation of 2,3,4,5-tetrahydropyridine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-1-methyl-2,3,4,5-tetrahydropyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide.
Reduction: Reduction of the compound can lead to the formation of 4-ethoxy-1-methyl-2,3,4,5-tetrahydropyridine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 4-ethoxy-1-methyl-2,3,4,5-tetrahydropyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethoxy-1-methyl-2,3,4,5-tetrahydropyridin-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-1-methyl-2,3,4,5-tetrahydropyridin-1-ium involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function.
Comparación Con Compuestos Similares
4-Ethoxy-1-methyl-2,3,4,5-tetrahydropyridin-1-ium can be compared to other tetrahydropyridine derivatives, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: A simpler derivative with fewer functional groups.
1,2,3,4-Tetrahydropyridine: Another isomer with different chemical properties.
Propiedades
Número CAS |
676324-92-8 |
|---|---|
Fórmula molecular |
C8H16NO+ |
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
4-ethoxy-1-methyl-2,3,4,5-tetrahydropyridin-1-ium |
InChI |
InChI=1S/C8H16NO/c1-3-10-8-4-6-9(2)7-5-8/h6,8H,3-5,7H2,1-2H3/q+1 |
Clave InChI |
DDDFYMJHVILDBE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CC[N+](=CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[3-(4-methylanilino)propyl]formamide](/img/structure/B12523598.png)


![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine](/img/structure/B12523623.png)

![8-[(Pyren-2-yl)oxy]octane-1-thiol](/img/structure/B12523633.png)






